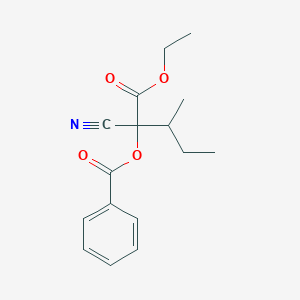
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester, commonly known as CBME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBME belongs to the family of β-lactones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of CBME is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. CBME has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. CBME has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are implicated in tumor growth and metastasis.
Biochemische Und Physiologische Effekte
CBME has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases. CBME has also been found to have anti-tumor effects by inhibiting the growth and metastasis of cancer cells. Additionally, CBME has been found to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CBME is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of CBME is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME.
Zukünftige Richtungen
There are numerous future directions for the study of CBME. One potential direction is the development of CBME-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME. Further studies are also needed to understand the mechanism of action of CBME and its effects on different cell types. Finally, the development of new synthetic methods for CBME could improve its solubility and make it more accessible for in vivo studies.
Conclusion:
In conclusion, CBME is a promising compound with diverse biological activities that make it a potential candidate for the development of new drugs. CBME has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, as well as neuroprotective effects. However, further studies are needed to determine the optimal dosage and administration route of CBME and to understand its mechanism of action. The development of new synthetic methods for CBME could also improve its solubility and make it more accessible for in vivo studies.
Synthesemethoden
The synthesis of CBME involves the reaction of 3-methyl-2-butanone with benzoyl chloride in the presence of triethylamine to form 2-benzoyloxy-3-methylbutanone. This intermediate is then reacted with cyanogen bromide to form CBME. The final step involves the esterification of CBME with ethanol to form the ethyl ester of CBME.
Wissenschaftliche Forschungsanwendungen
CBME has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. CBME has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, CBME has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
19788-62-6 |
|---|---|
Produktname |
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester |
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(2-cyano-1-ethoxy-3-methyl-1-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-4-12(3)16(11-17,15(19)20-5-2)21-14(18)13-9-7-6-8-10-13/h6-10,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
IKGSENPDNXXJKM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
Synonyme |
2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



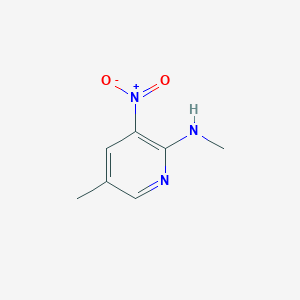
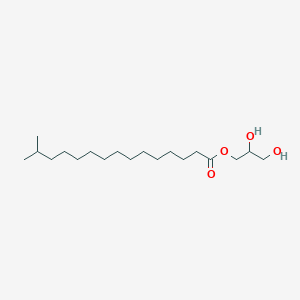
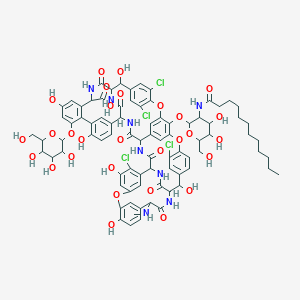
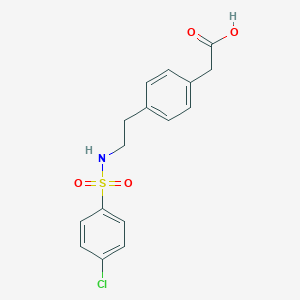
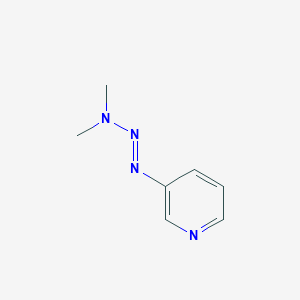
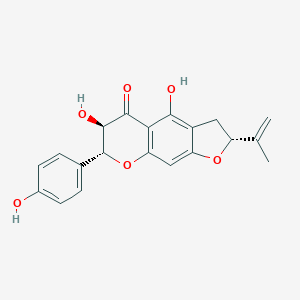
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
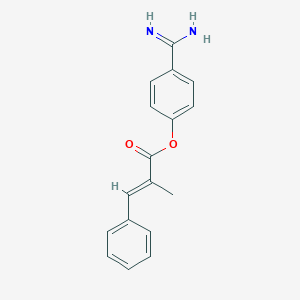

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)